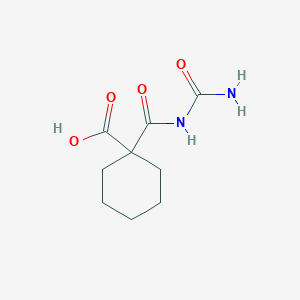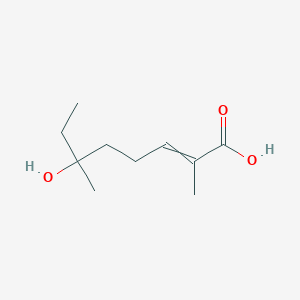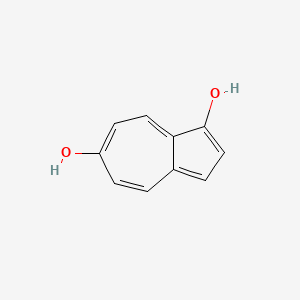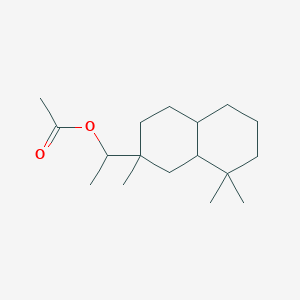
2-(4-Chlorophenoxy)-4-(1H-imidazol-1-yl)-2-methylhept-4-en-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenoxy)-4-(1H-imidazol-1-yl)-2-methylhept-4-en-3-one is a synthetic organic compound that features a chlorophenoxy group, an imidazole ring, and a heptenone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-4-(1H-imidazol-1-yl)-2-methylhept-4-en-3-one typically involves multi-step organic reactions. One common approach is to start with the chlorophenoxy precursor and introduce the imidazole ring through a series of substitution and condensation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions
2-(4-Chlorophenoxy)-4-(1H-imidazol-1-yl)-2-methylhept-4-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学研究应用
2-(4-Chlorophenoxy)-4-(1H-imidazol-1-yl)-2-methylhept-4-en-3-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial, antifungal, or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 2-(4-Chlorophenoxy)-4-(1H-imidazol-1-yl)-2-methylhept-4-en-3-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The imidazole ring is known to coordinate with metal ions and participate in hydrogen bonding, which can influence the compound’s binding affinity and specificity. The chlorophenoxy group may contribute to the compound’s lipophilicity, affecting its ability to cross cell membranes and reach intracellular targets.
相似化合物的比较
Similar Compounds
2-(4-Chlorophenoxy)-4-(1H-imidazol-1-yl)-2-methylheptane: Lacks the double bond in the heptenone backbone.
2-(4-Bromophenoxy)-4-(1H-imidazol-1-yl)-2-methylhept-4-en-3-one: Contains a bromophenoxy group instead of a chlorophenoxy group.
2-(4-Chlorophenoxy)-4-(1H-pyrazol-1-yl)-2-methylhept-4-en-3-one: Features a pyrazole ring instead of an imidazole ring.
Uniqueness
2-(4-Chlorophenoxy)-4-(1H-imidazol-1-yl)-2-methylhept-4-en-3-one is unique due to the combination of its functional groups and structural features. The presence of both the chlorophenoxy and imidazole groups allows for diverse chemical reactivity and potential biological activity. Additionally, the heptenone backbone provides a flexible framework for further functionalization and modification.
属性
CAS 编号 |
90240-45-2 |
|---|---|
分子式 |
C17H19ClN2O2 |
分子量 |
318.8 g/mol |
IUPAC 名称 |
2-(4-chlorophenoxy)-4-imidazol-1-yl-2-methylhept-4-en-3-one |
InChI |
InChI=1S/C17H19ClN2O2/c1-4-5-15(20-11-10-19-12-20)16(21)17(2,3)22-14-8-6-13(18)7-9-14/h5-12H,4H2,1-3H3 |
InChI 键 |
GVYQANIIDBRKIE-UHFFFAOYSA-N |
规范 SMILES |
CCC=C(C(=O)C(C)(C)OC1=CC=C(C=C1)Cl)N2C=CN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14371121.png)
![Methylenebis[(propan-2-yl)phosphane]](/img/structure/B14371126.png)


![Trichloro[(2,6-dichloro-3,5-dimethylphenyl)methyl]silane](/img/structure/B14371149.png)
![2-[2-(Methylsulfanyl)-1,3-dithian-2-yl]oxan-2-ol](/img/structure/B14371153.png)
![2-[Imino(phenyl)acetyl]benzamide](/img/structure/B14371167.png)




![5-{[(2-Hydroxyethyl)(methyl)amino]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14371185.png)

![N,N-Dibutyl-4-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)aniline](/img/structure/B14371203.png)
